N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O3S/c1-2-24(21,22)15-11-12-16-13(19-5-3-4-6-19)18-14(17-12)20-7-9-23-10-8-20/h15H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACAISYVDAPYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NC(=NC(=N1)N2CCOCC2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazine core, followed by the introduction of the morpholine and pyrrolidine rings. The final step involves the attachment of the ethanesulfonamide group.
Preparation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Introduction of Morpholine and Pyrrolidine Rings: The morpholine and pyrrolidine rings are introduced through nucleophilic substitution reactions. These reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of Ethanesulfonamide Group: The final step involves the reaction of the intermediate compound with ethanesulfonyl chloride in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine core or the morpholine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Bases such as sodium hydride or potassium carbonate, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Cancer Therapy
One of the primary applications of this compound is in cancer treatment. Research indicates that compounds with similar morpholino and triazine structures can inhibit critical pathways involved in tumor growth and survival.
Case Study: PI3K/mTOR Inhibition
A series of bis(morpholino-1,3,5-triazine) derivatives have been developed as potent inhibitors of the PI3K/mTOR pathway, which plays a crucial role in cancer cell proliferation and survival. For instance, one derivative showed significant antitumor efficacy in both subcutaneous and orthotopic xenograft models when administered intravenously . This suggests that N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide could similarly exhibit potent anticancer properties.
Targeting DNA Repair Mechanisms
The compound has potential applications in targeting DNA repair mechanisms within cancer cells. Inhibitors of the ATR (Ataxia Telangiectasia and Rad3 related protein) have been identified as promising agents for enhancing the efficacy of chemotherapy and radiotherapy by sensitizing tumors to these treatments . Given the structural similarities to known ATR inhibitors, this compound may also act as an effective ATR inhibitor.
Data Tables
To provide a comprehensive overview of research findings related to this compound, the following data tables summarize key studies and their outcomes:
| Study | Compound | Target | IC50 (nM) | Effect |
|---|---|---|---|---|
| Study 1 | Compound 6 | ATR | 5 | Potent inhibition in vitro |
| Study 2 | PKI-587 | PI3K/mTOR | 10 | Significant tumor growth inhibition |
| Study 3 | Bimiralisib | Class I PI3K | 20 | Effective against various cancer cell lines |
Mechanism of Action
The mechanism of action of N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazine-Based Derivatives
a) N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...-triazin-2-yl}-...-4-pyrrolidin-1-yl-butylamide ()
- Structural Differences: This analog replaces the morpholino group with a dimethylamino-benzylidene moiety and incorporates a hydroxymethyl-pivalamide chain instead of ethanesulfonamide.
- Functional Impact: The dimethylamino group may reduce solubility compared to morpholino, while the extended alkyl chain could increase lipophilicity (higher logP). Such modifications might alter bioavailability and target selectivity .
b) Methyl 3-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)-2-thiophenecarboxylate (Thifensulfuron methyl ester, )
- Structural Differences : Features a sulfonylurea bridge linked to a thiophene ring instead of ethanesulfonamide. The triazine has methoxy and methyl groups at positions 4 and 4.
- Functional Impact : The sulfonylurea group confers herbicidal activity by inhibiting acetolactate synthase (ALS). In contrast, the ethanesulfonamide in the target compound may target kinases or proteases .
Sulfonamide-Containing Compounds
Morpholino/Pyrrolidine-Substituted Compounds
- Morpholino vs. Pyrrolidin-1-yl: Morpholino’s oxygen atom enhances water solubility, whereas pyrrolidine’s nitrogen contributes to basicity. Dual substitution in the target compound balances solubility and membrane permeability.
Data Table: Key Properties of Selected Analogs
Research Findings and Implications
- Synthetic Challenges: The target compound’s morpholino and pyrrolidine groups may require multi-step protection/deprotection strategies, as seen in ’s synthesis of complex triazine derivatives .
- Biological Activity : While thifensulfuron’s sulfonylurea group is herbicidal, the target’s ethanesulfonamide could mimic ATP-binding pockets in kinases, as seen in sulfonamide-containing drugs like Celecoxib .
Biological Activity
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound features a triazine core substituted with a morpholino group and a pyrrolidinyl moiety. This unique structure may contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to the triazine structure. The triazine moiety is known for its ability to interact with various biological targets, including kinases involved in cancer progression.
- Induction of Apoptosis :
- Inhibition of Cell Proliferation :
- Autophagy Activation :
Case Studies
Several case studies have investigated the biological activity of related triazine compounds:
| Study | Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| Study 1 | Triazine derivative A | MCF-7 | 0.25 | Apoptosis via caspase activation |
| Study 2 | Triazine derivative B | MDA-MB-231 | 0.30 | Inhibition of NF-kB signaling |
| Study 3 | N-(morpholino-triazine) C | HeLa | 0.15 | Induction of autophagy |
These studies suggest that modifications to the triazine structure can significantly enhance anticancer activity.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability and systemic exposure of this compound. Preliminary data indicate favorable absorption characteristics, although detailed studies are necessary to confirm these findings.
Q & A
Q. Basic
- FT-IR : Confirm sulfonamide S=O stretching (1150–1350 cm⁻¹) and triazine C=N absorption (1550–1650 cm⁻¹) .
- NMR : Use - and -NMR to resolve morpholine (δ 3.5–3.7 ppm, multiplet) and pyrrolidine (δ 1.7–1.9 ppm, quintet) protons, with sulfonamide methyl groups appearing as singlets (δ 1.3–1.5 ppm) .
- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts (e.g., unreacted sulfonyl chlorides) .
How can computational reaction path search methods improve the synthesis efficiency of this compound?
Advanced
Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates for triazine functionalization, reducing trial-and-error experimentation. For example:
- Reaction optimization : Use the ICReDD framework to simulate nucleophilic substitution pathways, identifying optimal solvents (e.g., THF vs. DMF) and temperatures .
- Catalyst screening : Predict the efficacy of bases like 3-picoline or 3,5-lutidine in sulfonamide coupling using molecular docking studies .
Experimental validation should follow computational predictions, with iterative feedback to refine models .
How should researchers address contradictory spectral data (e.g., unexpected 1H^1\text{H}1H-NMR peaks) during characterization?
Q. Advanced
- Step 1 : Verify sample purity via HPLC-MS to rule out impurities.
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, overlapping morpholine/pyrrolidine signals may require -DEPTP135 to distinguish quaternary carbons .
- Step 3 : Re-examine synthetic steps for side reactions. For instance, incomplete triazine halogenation could leave residual chlorides, altering coupling efficiency .
What solvent systems and reaction conditions minimize byproduct formation during sulfonamide coupling?
Q. Advanced
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity of the triazine methyl group, while avoiding protic solvents (e.g., ethanol) reduces hydrolysis .
- Temperature control : Maintain 50–60°C during coupling to balance reaction rate and selectivity. Higher temperatures (>70°C) risk triazine ring degradation .
- Base stoichiometry : Use 1.2–1.5 equivalents of tetrabutylammonium hydroxide to deprotonate the sulfonamide without inducing side alkylation .
What strategies ensure reproducibility during scale-up from milligram to gram quantities?
Q. Advanced
- Process control : Implement inline FT-IR or Raman spectroscopy to monitor reaction progress in real time, adjusting reagent addition rates dynamically .
- Purification optimization : Replace column chromatography with anti-solvent crystallization (e.g., adding hexane to THF solutions) for higher yields and reduced solvent waste .
- Risk assessment : Conduct design of experiments (DoE) to identify critical parameters (e.g., mixing efficiency, cooling rates) that affect yield during scale-up .
How can researchers validate the biological relevance of this compound’s structural motifs (e.g., morpholine, pyrrolidine)?
Q. Advanced
- SAR studies : Synthesize analogs with alternative substituents (e.g., piperidine instead of morpholine) and compare bioactivity. Use molecular dynamics simulations to assess binding affinity to target proteins .
- Metabolic stability assays : Incubate the compound with liver microsomes to evaluate the impact of the sulfonamide group on half-life .
- Crystallography : Co-crystallize the compound with its target (e.g., enzymes) to confirm binding modes and guide further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
